(3R,4S)-3-fluoro-1-methylpiperidin-4-amine
Description
Significance of Fluorinated Piperidine (B6355638) Ring Systems in Molecular Science
The introduction of fluorine into organic molecules, including piperidine rings, can dramatically alter their properties. sciencedaily.com Fluorine is the most electronegative element, and its presence can influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. nih.govnih.gov In the context of piperidine systems, fluorination has been shown to be a critical tool for modulating basicity, which can be crucial for receptor binding and pharmacokinetic profiles. nih.gov For example, it was demonstrated that the pKa of a Kinesin Spindle Protein (KSP) inhibitor could be modified by the introduction of a fluorine substituent into the piperidine core. nih.gov
The synthesis of fluorinated piperidines has historically been challenging, often requiring multi-step processes or the use of pre-functionalized substrates with defined stereochemistry. nih.gov However, recent advancements have provided more direct and diastereoselective methods for their preparation, such as the dearomatization-hydrogenation of fluoropyridine precursors. nih.govacs.orgnih.gov These synthetic innovations have expanded the accessibility of these valuable scaffolds, paving the way for their broader application in creating new chemical entities with tailored properties for research in medicine, agriculture, and materials science. acs.orgnih.gov The strategic placement of fluorine can lead to conformationally defined building blocks, leveraging fluorine's strong preference for a gauche orientation. acs.orgnih.gov
The Role of Chiral Amines and Piperidine Derivatives as Foundational Building Blocks
Chirality plays a pivotal role in the biological activity of molecules, as most biological targets, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug molecule and its target often requires a precise three-dimensional arrangement of atoms. enamine.net This has led to an increasing demand for enantiomerically pure chiral building blocks in drug discovery and development. enamine.net Chiral amines and their derivatives, including substituted piperidines, are among the most important of these building blocks. rsc.org
The piperidine scaffold is the most frequently used non-aromatic ring in small molecule drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org The development of stereoselective synthetic methods to construct these rings has been an area of intense research. nih.govrsc.org These methods allow for the creation of complex molecules with multiple, well-defined stereocenters, which is essential for optimizing potency and reducing off-target effects. The 4-piperidone (B1582916) scaffold, a related precursor, serves as a versatile starting material for the synthesis of more complex and biologically active heterocyclic compounds. nih.gov
Overview of the (3R,4S)-3-fluoro-1-methylpiperidin-4-amine Stereoisomer as a Research Subject
The specific stereoisomer, this compound, represents a confluence of the advantageous structural features discussed above. It is a chiral, fluorinated piperidine derivative that has garnered attention as a valuable building block in medicinal chemistry. Its unique structure, featuring a syn-relationship between the fluorine at the 3-position and the amine group at the 4-position, provides a specific three-dimensional architecture for molecular recognition.
This compound has been notably utilized in the development of inhibitors for the Kinesin Spindle Protein (KSP), a novel target for cancer therapy. nih.govscientificupdate.com In this context, the fluorinated piperidine moiety was strategically incorporated to modulate the pKa of the piperidine nitrogen and reduce efflux by P-glycoprotein (Pgp), a protein associated with multidrug resistance. nih.gov This strategic use led to the discovery of compound MK-0731, a KSP inhibitor that advanced to clinical trials. nih.govscientificupdate.com The synthesis of this specific syn-isomer has been achieved through methods like enzymatic transamination, highlighting the sophisticated chemical strategies required to access such precisely functionalized building blocks. scientificupdate.com
Below are the key chemical properties of the this compound scaffold.
| Property | Value | Source |
| IUPAC Name | (3S,4R)-3-fluoro-1-methylpiperidin-4-amine | nih.gov |
| Molecular Formula | C₆H₁₃FN₂ | nih.govchemscene.com |
| Molecular Weight | 132.18 g/mol | nih.govchemscene.com |
| Canonical SMILES | CN1CCC@HN | nih.gov |
| InChI Key | FIWBAIBSPICWNU-NTSWFWBYSA-N | nih.gov |
| CAS Number | 1350629-55-8 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
FIWBAIBSPICWNU-RITPCOANSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N |
Canonical SMILES |
CN1CCC(C(C1)F)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 3r,4s 3 Fluoro 1 Methylpiperidin 4 Amine and Its Chiral Analogues
Catalytic Asymmetric Hydrogenation Routes to Stereodefined Fluorinated Piperidines
Catalytic hydrogenation of fluorinated pyridine (B92270) precursors represents a direct and atom-economical approach to fluorinated piperidines. The key challenge lies in controlling both diastereoselectivity and enantioselectivity while preventing hydrodefluorination.
Rhodium- and Palladium-Catalyzed Approaches from Fluoropyridines
Both rhodium and palladium catalysts have been effectively employed in the hydrogenation of fluoropyridines, each offering distinct advantages.
Rhodium-Catalyzed Dearomatization-Hydrogenation: A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines. springernature.com This method utilizes a rhodium-carbene catalyst in the presence of a borane (B79455) reagent, such as pinacol (B44631) borane (HBpin), to first dearomatize the fluoropyridine ring, followed by hydrogenation of the resulting intermediates. springernature.com This strategy is highly diastereoselective, yielding products with a predictable cis-stereochemistry. springernature.com The process is sensitive to moisture, requiring dry reagents and solvents to prevent deactivation of the catalytic cycle. springernature.com
Palladium-Catalyzed Hydrogenation: Heterogeneous palladium catalysts, particularly palladium on carbon (Pd/C) and palladium hydroxide on carbon (Pd(OH)₂/C), are robust and effective for the cis-selective hydrogenation of fluoropyridines. acs.orgnih.gov These reactions are typically performed under acidic conditions, which protonate the pyridine nitrogen, facilitating the reduction and enhancing catalyst activity. acs.org This method demonstrates good functional group tolerance and can be conducted with high tolerance for air and moisture, making it highly practical. acs.org The products are often obtained with high diastereoselectivity. acs.orgsemanticscholar.org For instance, the hydrogenation of various fluoropyridines using Pd(OH)₂ on carbon in the presence of HCl in methanol yields the corresponding cis-fluoropiperidines in good yields. acs.org
| Catalyst System | Typical Precursor | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Rhodium-Carbene / HBpin | 3-Fluoropyridine | One-pot dearomatization-hydrogenation (DAH) process. Requires anhydrous conditions. | Highly diastereoselective for all-cis products. | springernature.com |
| Pd(OH)₂/C, HCl | Substituted Fluoropyridines | Robust, simple, and tolerant to air/moisture. Utilizes a common heterogeneous catalyst. | Excellent cis-diastereoselectivity. | acs.org |
Diastereoselective Control in Heterogeneous Hydrogenation Systems
Heterogeneous hydrogenation of substituted fluoropyridines generally proceeds via syn-addition of hydrogen to the ring face adsorbed on the catalyst surface, leading predominantly to cis-substituted piperidines. acs.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence this diastereoselectivity.
For instance, the hydrogenation of N-acyl- or N-sulfonyl-protected fluoropyridines over palladium on carbon consistently yields products with high cis-diastereoselectivity. semanticscholar.org Similarly, the hydrogenation of chiral picolinic or nicotinic acid derivatives attached to a chiral auxiliary over heterogeneous catalysts like Pd/C or Rh/C can achieve very high diastereomeric excess (d.e.), with values up to 98% reported for quaternized pyridinium (B92312) salts. researchgate.net This demonstrates that substrate control, through the use of chiral auxiliaries, is a powerful strategy for directing the stereochemical outcome in heterogeneous systems. The catalyst directs the cis-addition of hydrogen, while the auxiliary dictates the facial selectivity.
Strategies for Enantioenriched Fluorinated Piperidine (B6355638) Synthesis via Hydrogenation
The direct asymmetric hydrogenation of fluoropyridines to enantioenriched piperidines is challenging due to potential catalyst poisoning and competing hydrodefluorination. dicp.ac.cn A successful strategy to overcome this involves the use of a chiral auxiliary.
One effective method employs an oxazolidinone chiral auxiliary attached to the pyridine ring. acs.orgresearchgate.net An oxazolidine-substituted pyridine, derived from a chiral amino alcohol, undergoes diastereoselective hydrogenation. acs.org For example, the hydrogenation of an oxazolidine-substituted 3-fluoropyridine under acidic conditions using a palladium catalyst proceeds with high diastereoselectivity. Subsequent in situ cleavage of the auxiliary and reduction of the resulting imine intermediate affords the enantioenriched 3-fluoropiperidine (B1141850). This approach has been used to synthesize enantioenriched piperidine derivatives in good yield and with high enantiomeric ratios (e.r.), such as 95:5. acs.orgsemanticscholar.org
| Strategy | Precursor | Catalyst | Result | Yield | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | Oxazolidine-substituted 3-fluoropyridine | Palladium-based | Enantioenriched 3-fluoropiperidine (95:5 e.r.) | 55% (after protection) | acs.org |
Reductive Transamination Strategies for Chiral Fluoropiperidines
Reductive transamination of pyridinium salts offers an innovative alternative to direct hydrogenation, enabling the synthesis of highly functionalized and chiral piperidines, including fluorinated analogues. This method avoids the use of chiral catalysts and hydrogen gas. dicp.ac.cn
Rhodium-Catalyzed Reductive Transamination from Pyridinium Salts
This strategy involves the rhodium-catalyzed transfer hydrogenation of a pyridinium salt in the presence of a chiral primary amine. dicp.ac.cn The reaction uses formic acid as the hydrogen source and proceeds in a biphasic solvent system like dichloromethane/water. nih.gov A key feature of this transformation is that the nitrogen atom from the external chiral amine is incorporated into the final piperidine ring, replacing the original nitrogen of the pyridine. dicp.ac.cn
This process has been successfully applied to 3-fluorinated pyridinium salts, affording chiral fluorinated piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn The reaction tolerates a variety of functional groups that are often incompatible with standard hydrogenation conditions. dicp.ac.cn
| Catalyst | Substrate | Chiral Amine | Conditions | Product | Yield | d.r. | Reference |
|---|---|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ | N-Benzyl-3-fluoro-pyridinium salt | (R)-1-Phenylethylamine (PEA) | HCOOH, DCM/H₂O, 40 °C, 22 h | Chiral N-((R)-1-phenylethyl)-3-fluoropiperidine | 70% | >20:1 | dicp.ac.cnnih.gov |
Mechanism and Stereocontrol in Reductive Transamination Processes
The mechanism of reductive transamination is believed to proceed through several key steps. nih.gov First, the rhodium catalyst facilitates the transfer hydrogenation of the pyridinium salt using formic acid to generate a dihydropyridine (B1217469) intermediate. nih.govacs.org This intermediate is then intercepted by water, leading to hydrolysis and ring-opening to form a 1,5-dicarbonyl compound. nih.gov
The crucial stereochemistry-determining step involves the reductive amination of this dicarbonyl intermediate with the external chiral amine. dicp.ac.cnnih.gov The chiral amine condenses with the carbonyl groups to form iminium ion intermediates, which then undergo a diastereoselective reduction, again catalyzed by the rhodium complex. nih.gov The chirality of the primary amine effectively directs the stereochemical outcome of the cyclization and reduction sequence, leading to the formation of the piperidine ring with high levels of stereocontrol. dicp.ac.cnnih.gov This pathway allows the chirality from a simple, readily available amine to be transferred efficiently to the fluorinated piperidine product.
Asymmetric Alkylation and Related Reactions for Fluorinated Piperidine Precursors
Asymmetric alkylation and related carbon-carbon bond-forming reactions are powerful tools for constructing the chiral centers found in fluorinated piperidines. These methods often employ chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.
Phase Transfer Catalysis in Stereoselective Fluorinated Quaternary Carbon Center Construction
Phase transfer catalysis (PTC) has emerged as a practical and efficient method for conducting reactions between reactants in different phases (e.g., a water-soluble inorganic salt and an organic-soluble substrate). In the context of synthesizing fluorinated piperidine precursors, chiral phase-transfer catalysts are employed to create a chiral environment that influences the stereochemical outcome of the reaction. This approach has been particularly successful in the construction of fluorinated quaternary carbon centers, which are structural motifs of significant interest in medicinal chemistry. rsc.org
Chiral anion phase-transfer catalysis, for instance, has been utilized in asymmetric electrophilic fluorination. In this method, a chiral phosphate anion is paired with an achiral cation to form a lipophilic ion pair that can mediate fluorocyclization reactions, leading to the formation of fluorinated products with high optical purity. nih.gov The development of bifunctional phase-transfer catalysts, which contain both a quaternary onium center and a hydrogen-bonding donor group, has also shown promise in promoting asymmetric reactions. researchgate.net
Enantioselective Allylic Alkylation Approaches for 3-Fluoropiperidines
Enantioselective allylic alkylation is a key strategy for the synthesis of chiral molecules, including precursors to 3-fluoropiperidines. nih.gov This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex bearing a chiral ligand. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
One notable approach involves the palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters. whiterose.ac.uknih.gov This method has been successfully applied to the synthesis of 3-fluoropiperidine intermediates, with products obtained in up to 92% enantiomeric excess (ee). whiterose.ac.uknih.gov The Trost family of chiral ligands has proven effective in this transformation. whiterose.ac.uknih.gov Furthermore, iridium-catalyzed allylic fluoroalkylation has been shown to be effective in forming tertiary allylic fluorides with high enantioselectivity. nih.govescholarship.org
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Pd-catalyst with Trost ligands | α-fluoro-β-ketoesters | 3-fluoropiperidine intermediates | up to 92% | whiterose.ac.uknih.gov |
| Iridium-catalyst | 3-fluoro-substituted allylic esters | Tertiary allylic fluorides | High | nih.govescholarship.org |
Asymmetric Mannich Reactions Involving Fluorinated Ketoesters
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Asymmetric versions of this reaction are valuable for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for many pharmaceuticals.
In the context of fluorinated piperidine synthesis, the asymmetric Mannich reaction of fluorinated ketoesters has been extensively studied. scispace.comnih.gov Chiral organocatalysts, such as binaphthyl-modified thioureas and tryptophan-derived bifunctional thioureas, have been shown to effectively promote the enantioselective Mannich-type reaction between α-fluoro-β-ketoesters and N-Boc imines. scispace.comsemanticscholar.orgnih.govresearchgate.net These reactions can afford the corresponding β-aminated α-fluoro-β-ketoesters with excellent enantioselectivities, often up to 98% ee. scispace.com The resulting products, containing adjacent quaternary and tertiary stereocenters, are valuable intermediates for the synthesis of complex fluorinated molecules. semanticscholar.org
| Catalyst | Reactants | Product | Enantiomeric Excess (ee) |
| Binaphthyl-modified thiourea (B124793) | α-fluoro-β-ketoesters and N-Boc imines | β-aminated α-fluoro-β-ketoesters | up to 98% |
| Tryptophan-derived bifunctional thiourea | α-fluoro-β-ketoesters | Fluorinated chiral molecules with vicinal quaternary and tertiary stereogenic centers | Exceptional |
Chemoenzymatic Synthesis of Fluorinated Piperidines
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. This approach is particularly well-suited for the synthesis of chiral fluorinated piperidines, where enzymes can be used to control the stereochemistry of key steps. nih.gov
Enzyme-Catalyzed Approaches for Stereoselective Fluorination
Enzymes offer a promising alternative to traditional chemical methods for introducing fluorine into organic molecules with high stereoselectivity. the-innovation.org The chiral environment of an enzyme's active site can facilitate precise interactions with fluorinated motifs, enabling the selective formation of a desired stereoisomer. the-innovation.orgthe-innovation.org
While naturally occurring fluorinases are rare, researchers have engineered and screened other enzymes for their ability to catalyze fluorination reactions. nih.gov For example, flavin-dependent ene-reductases have been used in combination with a designed fluorinated reagent to achieve the coupling of fluorine groups with alkenes, resulting in fluorinated amide compounds with excellent remote chirality (up to 97% ee). nih.gov Aldolases have also been explored for their potential to control the formation of fluorine-bearing stereocenters in carbon-carbon bond-forming reactions. nih.gov
Optimization of Biocatalytic Conditions for Diastereomeric and Enantiomeric Purity
To maximize the effectiveness of enzyme-catalyzed reactions, it is often necessary to optimize the reaction conditions. This can involve adjusting parameters such as pH, temperature, substrate concentration, and the choice of co-solvents.
In the chemoenzymatic synthesis of a syn-3-fluoro-4-aminopiperidine intermediate, a transaminase enzyme was employed. scientificupdate.com The reaction conditions were optimized to achieve a high diastereomeric ratio (15:1) and enantiomeric excess (96% ee). scientificupdate.com Key optimizations included operating at a high pH to promote epimerization of the ketone starting material, continuously dosing the amine source, and removing the acetone byproduct to drive the reaction to completion. scientificupdate.com Similarly, in the development of a chemoenzymatic dearomatization of activated pyridines to produce stereo-enriched piperidines, a one-pot amine oxidase/ene imine reductase cascade was optimized for efficiency. nih.gov
| Enzyme | Reaction | Key Optimization Parameters | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Transaminase | Reductive amination of a fluorinated ketone | High pH, continuous amine dosing, acetone removal | 15:1 | 96% |
| Amine oxidase/Ene imine reductase | Dearomatization of activated pyridines | One-pot cascade | - | High |
Dearomatization-Hydrogenation Sequences for Accessing Fluorinated Piperidine Scaffolds
The conversion of readily available fluorinated pyridines into saturated piperidine rings is a direct and appealing strategy. However, this transformation is often complicated by competitive hydrodefluorination, which removes the desired fluorine substituent. nih.gov To overcome this, dearomatization-hydrogenation sequences have been developed, providing a powerful tool for synthesizing fluorinated piperidines with high stereoselectivity. nih.govacs.org These methods typically involve an initial dearomatization step to break the aromaticity of the pyridine ring, followed by a hydrogenation step to saturate the newly formed cyclic olefin intermediates.
A significant advancement in this area is a one-pot, two-step dearomatization-hydrogenation (DAH) process that yields all-cis-(multi)fluorinated piperidines. springernature.com This strategy effectively circumvents issues of catalyst poisoning and hydrodefluorination often encountered in direct hydrogenation attempts. springernature.com
The process begins with the dearomatization of a fluoropyridine substrate using a rhodium-carbene catalyst in the presence of a boron-based reducing agent, such as pinacol borane (HBpin). springernature.comscientificupdate.com This is followed by hydrogenation of the intermediate diene or enamine species under a hydrogen atmosphere, often catalyzed by the same rhodium complex. scientificupdate.com This sequential approach has proven highly diastereoselective, affording a variety of all-cis-fluorinated piperidine derivatives. springernature.com The success of this method is highly dependent on the purity of the reagents and solvents, as trace amounts of water can deactivate the catalytic cycle. springernature.com
An alternative approach involves heterogeneous catalysis, which offers a more robust and functional-group-tolerant method. nih.govacs.org For instance, palladium on carbon (Pd/C) or palladium(II) hydroxide on carbon (Pd(OH)₂/C) has been used for the cis-selective hydrogenation of fluoropyridines under acidic conditions. nih.gov This method avoids the use of sensitive hydridic reducing agents like HBpin, thus tolerating polar and protic functional groups. nih.gov The protocol has demonstrated excellent chemoselectivity, enabling the reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) rings. nih.govacs.org
| Methodology | Catalyst System | Key Reagents | Key Features | Source |
|---|---|---|---|---|
| Rhodium-Catalyzed DAH | Rhodium-carbene complex (e.g., [Rh(COD)Cl]₂) | Pinacol borane (HBpin), H₂ | Highly diastereoselective for all-cis products; Sensitive to moisture. | springernature.comscientificupdate.com |
| Heterogeneous Palladium Catalysis | Pd(OH)₂ on Carbon | H₂, HCl (aq) | Robust; Tolerates air, moisture, and various functional groups; Chemoselective. | nih.govacs.org |
Emerging and Advanced Stereoselective Fluorination Techniques
Beyond the modification of existing heterocyclic systems, the direct introduction of fluorine onto a pre-formed piperidine or precursor ring represents a crucial set of strategies. Modern fluorination chemistry has produced a variety of advanced techniques that offer novel pathways to fluorinated N-heterocycles with high stereocontrol.
Deoxyfluorination is a powerful method for synthesizing fluorinated N-heterocycles by replacing a hydroxyl group with a fluorine atom. chim.itthieme-connect.com This one-step nucleophilic substitution is advantageous as it utilizes readily available alcohol precursors. thieme-connect.comacs.org The stereochemical outcome of the reaction can often be controlled, leading to stereospecifically fluorinated products. chim.it
A range of deoxyfluorination reagents has been developed, each with distinct reactivity profiles and substrate scopes. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxofluor™ are commonly used. chim.it More recent innovations include bench-stable, crystalline reagents like PhenoFluor and AlkylFluor, which are suitable for the late-stage fluorination of complex molecules containing sensitive functional groups. thieme-connect.combeilstein-journals.org The choice of reagent is critical, as side reactions, including rearrangement brought about by neighboring group participation, can occur in N-heterocyclic systems. nih.gov However, these rearrangements can also be exploited synthetically to access ring systems that would be difficult to obtain otherwise. nih.gov
| Reagent Name | Abbreviation | Typical Application | Source |
|---|---|---|---|
| Diethylaminosulfur trifluoride | DAST | General deoxyfluorination of alcohols. | chim.it |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor™ | General deoxyfluorination; thermally more stable than DAST. | chim.it |
| N,N'-(Chloromethylene)diphenoxy-N,N',N',N'-tetraethyl-formamidinium chloride | PhenoFluor™ | Deoxyfluorination of phenols and selective reaction with primary alcohols. | beilstein-journals.orgnih.gov |
| 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | AlkylFluor™ | Deoxyfluorination of a broad range of alcohols. | thieme-connect.com |
Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org This strategy involves the generation of a carbon-centered radical which then reacts with a fluorine atom source to form the C-F bond. wikipedia.org A key advantage of this approach is the potential for direct C-H bond fluorination, providing a concise route to fluorinated N-heterocycles. nih.gov
Historically, the use of highly reactive sources like elemental fluorine (F₂) limited the application of radical fluorination. wikipedia.org The development of modern electrophilic N-F reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), which can also act as fluorine atom transfer agents, has led to a resurgence in this field. wikipedia.orgmdpi.com These reagents are more manageable and have enabled the development of various methodologies, including photoredox-catalyzed decarboxylative fluorinations and the direct fluorination of remote C-H bonds using metal catalysts or organic photocatalysts. wikipedia.org For example, photofluorination with fluoroxytrifluoromethane has been used to synthesize L-cis-3-fluoroazetidine-2-carboxylic acid in a single step from the parent amino acid. nih.gov
Electrosynthesis is emerging as a sustainable and powerful methodology for constructing C-F bonds under mild conditions. mdpi.comuni-mainz.de Electrochemical fluorination can generate highly reactive species through anodic oxidation or cathodic reduction, enabling transformations that are otherwise challenging. uni-mainz.de Selective electrochemical fluorination is typically achieved in aprotic solvents containing fluoride ions as the fluorine source. acs.org
These methods can be categorized as direct electrolysis, where the substrate undergoes electron transfer directly at the electrode, or indirect electrolysis, which uses a redox mediator to facilitate the electron transfer. uni-mainz.de Electrocatalytic systems have been applied to the fluorination of various organic compounds, including the regioselective anodic fluorination of heterocyclic compounds. acs.org The choice of the supporting fluoride salt and the electrolytic solvent is crucial for achieving high efficiency and selectivity in these transformations. acs.org This approach represents a promising frontier for the synthesis of fluorinated systems, offering green and efficient alternatives to traditional chemical methods. mdpi.comuni-mainz.de
Chemical Transformations and Derivatization of 3r,4s 3 Fluoro 1 Methylpiperidin 4 Amine
Reactivity of the Aminopiperidine Moiety in Functional Group Interconversions
The primary amine at the C4 position is the most reactive site for functional group interconversions in (3R,4S)-3-fluoro-1-methylpiperidin-4-amine. This amine group readily participates in a variety of standard organic reactions, allowing for its elaboration into numerous functional groups. The tertiary amine at the N1 position, being less nucleophilic and more sterically hindered, is generally less reactive under standard conditions.
Common transformations involving the C4-amino group include acylation, sulfonylation, and the formation of ureas and carbamates. These reactions are fundamental for integrating the fluorinated piperidine (B6355638) motif into larger molecules.
Acylation and Sulfonylation: The primary amine can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are typically high-yielding and proceed under standard conditions.
Urea (B33335) Formation: A particularly important transformation for this building block is its reaction with isocyanates or carbamoyl (B1232498) chlorides to form substituted ureas. This linkage is a key feature in several biologically active compounds. For instance, the reaction of this compound with a suitable isocyanate is a crucial step in the synthesis of complex drug candidates. nih.govacs.org
The table below summarizes common functional group interconversions for the primary amine moiety.
| Reaction Type | Reagent Class | Product Functional Group | General Conditions |
| Acylation | Acyl Chloride / Anhydride (B1165640) | Amide | Base (e.g., Et3N, pyridine), aprotic solvent (e.g., DCM, THF) |
| Acylation | Carboxylic Acid | Amide | Coupling agent (e.g., EDC, HATU), base, aprotic solvent |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Base (e.g., Et3N, pyridine), aprotic solvent |
| Urea Formation | Isocyanate | Urea | Aprotic solvent (e.g., DCM, THF) |
| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), acid catalyst |
Table 1: Interactive Data Table of Functional Group Interconversions.
While the fluorine atom at the C3 position is generally stable, its electron-withdrawing nature influences the pKa and reactivity of the adjacent C4-amine. This modulation can be critical for the biological activity and pharmacokinetic properties of the resulting derivatives. nih.govacs.org For example, the introduction of this fluorine atom has been shown to be a key strategy in modulating the basicity of the piperidine nitrogen, which can reduce efflux by P-glycoprotein (Pgp) in certain drug candidates. nih.govacs.org
Strategies for Constructing Complex Molecular Architectures Incorporating the this compound Fragment
The this compound fragment is a privileged scaffold in drug discovery, particularly for targets requiring specific stereochemical and electronic properties. Its incorporation into larger, more complex molecules is typically achieved by forming a stable covalent bond, most commonly an amide or urea linkage, via the C4-primary amine.
A prominent example is the synthesis of the kinesin spindle protein (KSP) inhibitor, MK-0731. nih.govnih.gov KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, making it an attractive target for cancer therapy. nih.gov In the development of MK-0731, the this compound moiety was identified as a crucial component for optimizing the drug's properties. nih.govacs.orgnih.gov
The key synthetic step involves the coupling of the piperidine fragment with a complex dihydropyrrole core. Specifically, the C4-amine of this compound is reacted to form a urea linkage with the rest of the molecule. nih.govacs.org This strategy highlights the utility of the piperidine as a pre-functionalized, chiral building block that can be introduced late in a synthetic sequence to complete the target molecule.
The table below outlines the synthetic strategy for incorporating the fragment into a complex molecule like a KSP inhibitor.
| Target Molecule Class | Fragment | Coupling Partner | Key Reaction | Resulting Linkage | Reference |
| KSP Inhibitors (e.g., MK-0731) | This compound | Dihydropyrrole-carbonyl derivative | Urea Formation | Urea | nih.govacs.org |
| 5-HT1D Receptor Ligands | 3-fluoro-4-aminopiperidines | Indole derivatives | Reductive Amination / Acylation | Amine / Amide | acs.org |
| FGFR1 Inhibitors | Phenylurea derivatives | Diphenyl-alkyl amine | Urea Formation | Urea | nih.gov |
Table 2: Interactive Data Table of Strategies for Complex Molecule Construction.
The choice of the (3R,4S) stereoisomer is critical. It was discovered that the axial orientation of the fluorine atom relative to the amine-bearing carbon results in a higher pKa for the piperidine nitrogen compared to the equatorial homologue. nih.gov This specific stereochemistry proved essential for achieving the desired biological and pharmacokinetic profile, including reduced Pgp efflux, which had been an issue with earlier, non-fluorinated analogues. nih.govacs.org
Regioselective and Stereoselective Functionalization of the Piperidine Ring System
While the primary amine at C4 is the most common site for derivatization, the piperidine ring itself presents opportunities for further functionalization, although this is less commonly explored after the initial synthesis of the core fragment. The existing substituents—the N-methyl group, the C3-fluorine, and the C4-amine—govern the regioselectivity and stereoselectivity of any subsequent reactions on the ring.
The presence of the fluorine atom and the methyl group makes the piperidine ring electron-rich at certain positions and can direct further electrophilic or radical reactions. However, direct C-H functionalization of such a substituted piperidine is challenging. Most synthetic strategies focus on building the desired substitution pattern on a precursor, like a pyridine (B92270) or dihydropyridine (B1217469), before creating the saturated piperidine ring. nih.govmdpi.com
For instance, dearomatization-hydrogenation processes of substituted fluoropyridines have been developed to afford all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govmdpi.com These methods provide access to piperidines where the substituents are pre-arranged with specific stereochemistry.
Should further functionalization of the this compound ring be required, the following principles would apply:
C2 and C6 Positions: These positions are adjacent to the N-methyl group. C-H functionalization at these sites is influenced by the directing effect of the nitrogen atom. Rhodium-catalyzed C-H functionalization has been used on N-protected piperidines to introduce substituents at the C2 position. nih.gov The stereochemical outcome would be influenced by the existing C3 and C4 stereocenters.
C5 Position: This position is electronically less activated. Functionalization here would likely require directed metalation or a radical-based approach.
The stereochemistry of the starting material is paramount. The fixed (3R,4S) configuration would act as a powerful stereodirecting element. Any reaction creating a new stereocenter on the ring would likely proceed with a degree of diastereoselectivity, favoring the approach of reagents from the less sterically hindered face of the piperidine's chair conformation. For example, reductive ring-opening of a cyclopropane (B1198618) fused to a tetrahydropyridine (B1245486) has been shown to proceed with high regio- and stereoselectivity to generate C3-substituted piperidines. nih.gov
In practice, the derivatization of this compound almost exclusively occurs at the C4-amino group, leveraging its utility as a pre-synthesized, stereochemically defined building block rather than a scaffold for further ring functionalization.
Strategic Applications of 3r,4s 3 Fluoro 1 Methylpiperidin 4 Amine As a Chiral Building Block in Advanced Molecular Synthesis
Integration into Biologically Relevant Scaffolds and Pharmaceutical Intermediates
The utility of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine as a strategic building block is exemplified by its incorporation into novel inhibitors of Kinesin Spindle Protein (KSP). KSP is a critical motor protein for cell division, and its inhibition represents a promising anticancer mechanism. nih.gov
In the development of a clinical candidate for taxane-refractory cancer, researchers identified a potent C2-hydroxymethyl dihydropyrrole KSP inhibitor. However, this lead compound was found to be a substrate for P-glycoprotein (Pgp), a transporter protein that can pump drugs out of cells, leading to poor in vivo potency. nih.gov To overcome this limitation, medicinal chemists turned to strategic modifications of the molecule.
A key development was the integration of the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety. This specific building block was chosen to address several challenges simultaneously. The introduction of the fluorine atom at the 3-position was found to successfully modulate the basicity (pKa) of the piperidine (B6355638) nitrogen. This modification reduced the compound's susceptibility to Pgp-mediated efflux. nih.gov This strategic incorporation led to the discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (also known as MK-0731), a compound with an optimized in vitro and metabolic profile that advanced to Phase I clinical trials. nih.gov
This case study highlights how this compound is not merely a passive scaffold but an active component used to solve specific drug development problems, such as cellular efflux, while maintaining or enhancing desired biological activity. Its defined stereochemistry and functional group placement make it a high-value intermediate for creating sophisticated pharmaceutical agents. nih.gov
Utility in Fragment-Based Drug Discovery and the Synthesis of 3D Fragments
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, focusing on screening small, low-complexity molecules (fragments) to identify efficient binding interactions that can be grown into more potent leads. bldpharm.combldpharm.com There is a growing demand for fragment libraries with greater three-dimensional (3D) character to better explore the complex topologies of protein binding sites. google.com
This compound is an exemplary candidate for inclusion in 3D fragment libraries. Its properties align well with the guiding principles of FBDD, often referred to as the "Rule of Three":
Molecular Weight: The parent compound has a molecular weight of 132.18 g/mol , well within the typical fragment limit of <300 Da. bldpharm.com
Lipophilicity: The introduction of fluorine can modulate lipophilicity. enamine.net
Hydrogen Bonding: It possesses both hydrogen bond donors (amine) and acceptors (amine, fluorine).
3D Shape: The saturated piperidine ring ensures a non-planar, three-dimensional structure, a desirable trait for modern fragment libraries seeking to move beyond flat, aromatic compounds. google.com
Specialized libraries, such as fluorinated fragment libraries, are curated for use in ¹⁹F NMR screening, a powerful technique for detecting weak fragment binding. The presence of the fluorine atom makes this compound ideally suited for this application. The defined stereochemistry of the trans relationship between the fluorine and amine groups provides a rigid conformational element, presenting a distinct vector for interaction with a target protein. This allows chemists to explore chemical space with greater precision, using the fragment as a well-defined starting point for elaboration into a larger, more complex drug candidate. nih.gov
Table 1: Properties of this compound as a 3D Fragment
| Property | Value/Description | Relevance to FBDD |
|---|---|---|
| CAS Number | 1350629-51-4 | Unique Identifier |
| Molecular Formula | C₆H₁₃FN₂ | Low complexity |
| Molecular Weight | 132.18 g/mol | Meets "Rule of Three" criteria (<300 Da) bldpharm.com |
| Structure | Saturated heterocycle | Provides significant 3D character compared to flat aromatic fragments. google.com |
| Key Functional Groups | Primary amine, Tertiary amine, Fluorine | Offers vectors for synthetic elaboration and specific interactions (H-bonding, electrostatic). |
| Stereochemistry | (3R,4S) configuration | Provides a fixed, defined orientation for binding and subsequent optimization. nih.gov |
Molecular Design Principles for Fluorine Placement to Modulate Chemical and Structural Properties
The strategic placement of fluorine is a key tactic in modern medicinal chemistry to fine-tune the properties of a drug candidate. The case of this compound illustrates several of these design principles.
Stereoelectronic Effects and Conformation: The introduction of a highly electronegative fluorine atom creates a strong C-F bond and significantly influences the electronic environment of adjacent atoms and bonds. This can lead to specific conformational preferences through stereoelectronic effects like hyperconjugation (the gauche effect). nih.gov In cyclic systems like piperidines, a fluorine atom can bias the ring's conformational equilibrium (e.g., the preference for an axial vs. equatorial position), which can lock the molecule into a more biologically active conformation. This conformational control is critical for optimizing how a ligand fits into its protein target. nih.gov
Modulation of Basicity (pKa): The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. nih.gov This is a crucial tool for medicinal chemists. A lower pKa can reduce unwanted interactions, such as binding to the hERG potassium channel (a common cause of cardiac toxicity), and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile by increasing membrane permeability. As seen in the development of the KSP inhibitor MK-0731, this pKa modulation was instrumental in reducing Pgp efflux. nih.gov
Table 2: Design Principles for Fluorine Placement in Piperidine Scaffolds
| Design Principle | Effect of Fluorine Introduction | Example Application |
|---|---|---|
| Stereoelectronic Control | Influences ring conformation (axial/equatorial preference) due to effects like hyperconjugation. | Pre-organizing the scaffold into a bioactive conformation for optimal target binding. nih.gov |
| pKa Modulation | Lowers the basicity of the piperidine nitrogen via strong inductive electron withdrawal. | Reducing hERG liability and decreasing Pgp efflux to improve in vivo potency. nih.gov |
| Metabolic Shielding | The high strength of the C-F bond blocks metabolic oxidation at that site. | Preventing the formation of undesired or toxic metabolites and increasing drug stability. nih.gov |
| Binding Interactions | The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones. | Enhancing ligand-receptor binding affinity. |
An in-depth examination of the molecular interactions and structure-activity relationships of this compound derivatives reveals the critical roles of stereochemistry and fluorination in their pharmacological activity. This article explores the binding mechanisms of these compounds with key biological targets, the influence of their specific three-dimensional arrangement, the modulatory effects of the fluorine substituent, and the computational strategies used to elucidate these complex interactions.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Fluorinated Piperidines
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (3R,4S)-3-fluoro-1-methylpiperidin-4-amine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity, carbon framework, and the environment of the fluorine atom.
Proton (¹H) NMR for Structural Connectivity
Proton NMR reveals the number of different types of protons in a molecule and their connectivity through spin-spin coupling. In the case of this compound, the ¹H NMR spectrum would confirm the presence of all proton environments, from the N-methyl group to the protons on the piperidine (B6355638) ring. The coupling constants (J values) are particularly informative, helping to establish the relative stereochemistry of the substituents. The large coupling constant between the proton at C3 and the fluorine atom (²JHF) and the couplings between adjacent protons on the ring (e.g., J3,4) are critical for confirming the cis relationship between the fluorine and amine groups.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H3 | 4.65 | ddd | ²JHF = 48.5, J3,4 = 4.0, J3,2ax = 11.5 |
| H4 | 3.10 | m | |
| H2ax | 2.95 | m | |
| H6ax | 2.85 | m | |
| H2eq | 2.60 | m | |
| H5ax | 2.40 | m | |
| N-CH₃ | 2.35 | s | |
| H6eq | 2.20 | m | |
| H5eq | 1.80 | m |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. A key feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for C3, which is a definitive indicator of a direct C-F bond. Smaller two-bond (²JCF) and three-bond (³JCF) couplings can also be observed for carbons C2, C4, and C5, further confirming the fluorine's position.
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C3 | 92.5 | d | ¹JCF = 185.0 |
| C5 | 58.8 | d | ³JCF = 8.5 |
| C2 | 55.4 | d | ²JCF = 21.0 |
| C4 | 52.1 | d | ²JCF = 19.5 |
| C6 | 48.2 | s |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Conformational Insights
Fluorine-19 NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would likely show a single signal, as there is only one fluorine atom. The multiplicity of this signal, resulting from coupling to adjacent protons (especially H3 and H4), provides crucial conformational information and confirms the structural assignment made from the ¹H NMR spectrum. The large chemical shift range of ¹⁹F NMR makes it very sensitive to the local electronic environment. nih.govnih.gov
Table 3: Hypothetical ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz)
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (JHF, Hz) |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be used to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should match the calculated exact mass (133.1139 for C₆H₁₄FN₂⁺).
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The piperidine ring is expected to fragment in predictable ways, such as cleavage alpha to the nitrogen atom. The loss of small neutral molecules can also provide clues to the structure.
Table 4: Plausible ESI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 133.1139 | [M+H]⁺ | C₆H₁₄FN₂⁺ |
| 116.0877 | [M+H - NH₃]⁺ | C₆H₁₁FN⁺ |
| 88.0764 | [M+H - C₂H₄F]⁺ | C₄H₁₀N₂⁺ |
| 70.0651 | [C₄H₈N]⁺ | C₄H₈N⁺ |
Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for separating the target compound from impurities and for resolving different stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Stereoisomeric Separation
HPLC is a cornerstone technique for determining the purity of a drug substance. A reversed-phase HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The purity is typically assessed by measuring the area of the main peak relative to the total area of all peaks detected.
Furthermore, chiral HPLC is indispensable for confirming the stereochemical purity of the compound. Since this compound is one of four possible stereoisomers, a specialized chiral stationary phase (e.g., based on derivatized cellulose (B213188) or amylose) would be used to separate it from its enantiomer, (3S,4R)-3-fluoro-1-methylpiperidin-4-amine, and its two diastereomers. This separation is critical to ensure that the desired isomer is the exclusive or major component.
Table 5: Illustrative HPLC Method Parameters
| Parameter | Purity Analysis (Reversed-Phase) | Stereoisomeric Separation (Chiral) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak IC, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Hexane / Ethanol / Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD/CAD | UV at 220 nm |
| Expected Retention Time | ~3.5 min | ~12.2 min for (3R,4S) isomer |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the inherent polarity and potential for hydrogen bonding of the amine group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and column adsorption. To overcome these issues, derivatization is a common and effective strategy.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. For fluorinated piperidines containing primary or secondary amine functionalities, acylation is a widely used derivatization method. The reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the polar amine group into a less polar and more volatile trifluoroacetamide (B147638) derivative. nih.gov This process is often performed prior to GC injection to ensure sharp, symmetrical peaks and reproducible results.
The primary application of GC in the context of this compound is the assessment of its purity, particularly its diastereomeric purity. The synthesis of this compound can potentially yield other diastereomers, and their separation and quantification are crucial. A chiral GC column can be employed to separate enantiomers if required, while a standard achiral column is often sufficient for separating diastereomers.
Detailed Research Findings:
Research on the synthesis of fluorinated piperidines has demonstrated the utility of GC in monitoring reaction progress and determining the diastereomeric ratio of the products. nih.gov For instance, in the synthesis of related all-cis-(multi)fluorinated piperidines, GC analysis was used to determine the diastereomeric ratio before purification. nih.gov The use of a trapping agent like trifluoroacetic anhydride is noted to be important to prevent the loss of volatile fluorinated piperidine derivatives during sample preparation. nih.gov
A typical GC method for the analysis of a derivatized fluorinated piperidine would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of the desired compound from any impurities or other diastereomers. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, although a mass spectrometer (MS) detector provides the added advantage of structural information, aiding in peak identification.
Interactive Data Table: Representative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temp: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this method provides definitive proof of its absolute stereochemistry and detailed insights into its solid-state conformation, including bond lengths, bond angles, and torsional angles.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise localization of each atom in the crystal lattice. This is particularly crucial for confirming the cis relationship between the fluorine atom at position 3 and the amine group at position 4, as well as the specific (3R,4S) configuration.
Detailed Research Findings:
While a specific crystal structure for this compound is not publicly available in the search results, X-ray crystallographic analyses of closely related fluorinated piperidine derivatives have been reported and their data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.govnih.govacs.org These studies consistently reveal important conformational features of the piperidine ring.
A recurring observation in the crystal structures of fluorinated piperidines is the preference for the fluorine atom to occupy an axial position on the chair-conformed piperidine ring. researchgate.net This preference is often attributed to favorable stereoelectronic interactions, such as hyperconjugation or dipole-dipole interactions within the molecule. researchgate.net The conformation of the piperidine ring and the orientation of its substituents are critical factors that can influence the molecule's interaction with biological targets.
The determination of the absolute configuration by X-ray crystallography is often achieved by the inclusion of a known chiral center in the molecule or by using anomalous dispersion methods. The resulting structural data provides a foundational understanding of the molecule's shape and electronic properties in the solid state.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₆H₁₃FN₂ |
| Formula Weight | 132.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 12.1 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 804.5 ų |
| Z | 4 |
| Calculated Density | 1.09 g/cm³ |
| Conformation | Chair |
| Fluorine Position | Axial |
| Amine Position | Equatorial |
Computational Chemistry and Molecular Modeling of 3r,4s 3 Fluoro 1 Methylpiperidin 4 Amine and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and stability of many-body systems. For fluorinated piperidines, DFT calculations are crucial for understanding their conformational preferences, which can significantly impact their biological activity. nih.gov
Systematic computational analyses, often using functionals like M06-2X with a large basis set such as def2-QZVPP, have been performed on a variety of fluorinated piperidine (B6355638) derivatives. nih.govresearchgate.net These studies calculate the free enthalpy differences (ΔG) between different conformers, particularly focusing on whether the fluorine atom occupies an axial or equatorial position on the piperidine ring. researchgate.net
Research on analogues like 3-fluoropiperidine (B1141850) and cis-3-fluoro-4-methylpiperidine reveals a strong and consistent preference for the conformer where the fluorine atom is in the axial position. nih.govresearchgate.net This preference is influenced by a combination of factors including electrostatic interactions (such as charge-dipole forces), hyperconjugation, and steric effects. researchgate.net The stability of the axial-fluorine conformer is often enhanced in polar solvents, a phenomenon that can be rationalized through calculations using a polarizable continuum model (PCM). nih.gov DFT calculations have been successfully used to predict the heats of formation (HOFs) and evaluate the thermal stability of various piperidine derivatives through the calculation of bond dissociation energies (BDE). nih.gov
The table below, based on data from related fluorinated piperidine analogues, illustrates the calculated energy differences between equatorial and axial conformers, highlighting the preference for the axial position in different environments.
| Compound Analogue | Environment | ΔG (axial → equatorial) (kcal/mol) | Favored Conformation |
| 3-Fluoropiperidine (HCl salt) | Gas Phase | -1.7 | Axial |
| Water | +2.0 | Axial | |
| cis-3-Fluoro-4-methylpiperidine (HCl salt) | Gas Phase | -0.9 | Axial |
| Water | +2.0 | Axial | |
| 3-Fluoropiperidine (TFA salt) | Gas Phase | +0.2 | Axial |
| Chloroform (B151607) | +0.5 | Axial |
This table is generated based on data for analogous compounds and illustrates the general principles discussed.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Protein-Ligand Interactions
While DFT calculations provide insight into static structures and energies, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations are uniquely suited to explore the conformational landscape of flexible molecules like (3R,4S)-3-fluoro-1-methylpiperidin-4-amine and to model their interactions with biological targets such as proteins. nih.gov
In the context of drug design, MD simulations can:
Validate Docking Poses: After computationally docking a ligand into a protein's active site, MD simulations can assess the stability of the predicted binding pose. Simulations can validate whether key interactions, such as hydrogen bonds and electrostatic contacts, are maintained over time. nih.gov For instance, simulations can confirm the stability of a ligand like the 4-aminopiperidine (B84694) derivative within a protein's active site, such as DPP4. nih.govmdpi.com
Explore Conformational Flexibility: MD simulations reveal how the piperidine ring and its substituents move and flex in different environments (e.g., in water or bound to a protein). This is crucial as the molecule may adopt a different conformation to bind effectively to its target than it does in solution. nih.gov
Calculate Binding Free Energies: Advanced MD simulation techniques can be used to calculate the free energy of binding between a ligand and a protein, providing a quantitative prediction of binding affinity. researchgate.net These calculations often analyze the short-range Coulomb and Lennard-Jones interaction energies between the protein and the ligand. researchgate.net
Long-timescale MD simulations, sometimes spanning hundreds of microseconds, are increasingly used to capture complex biological events and provide a comprehensive understanding of the structure and dynamics of protein-ligand complexes in realistic environments, such as within a cell membrane. nih.gov
Quantum Chemical Analysis of Fluorine Effects on Molecular Properties, Basicity, and Reactivity
The introduction of a fluorine atom has profound effects on a molecule's physicochemical properties, which can be thoroughly analyzed using quantum chemical methods. d-nb.info
Basicity (pKa): Fluorine is the most electronegative element, and its presence significantly influences the basicity of nearby amine groups. The strong electron-withdrawing inductive effect of the fluorine atom in this compound reduces the electron density on the nitrogen atoms of the piperidine ring and the 4-amino group. This makes the lone pairs on the nitrogens less available to accept a proton, thereby lowering their basicity (pKa) compared to their non-fluorinated counterparts. nih.gov Studies on related fluorinated N-alkyl-piperidines have shown that this basicity modulation is additive and attenuates with the topological distance between the fluorine and the nitrogen atom. nih.gov
Conformational Control: As established with DFT, quantum chemical analysis reveals that the preference for an axial fluorine conformation in piperidine rings is driven by electronic effects. nih.govresearchgate.net These include stabilizing hyperconjugative interactions (e.g., σCH → σ*CF) and electrostatic charge-dipole interactions, where an attraction exists between the partially negative fluorine and partially positive hydrogens on the ring or the protonated nitrogen. researchgate.net
In Silico Screening and Pharmacophore Modeling for Derivative Design
In silico techniques are instrumental in rationally designing derivatives of a lead compound like this compound. Pharmacophore modeling and virtual screening are central to this process. youtube.com
A pharmacophore is an abstract 3D representation of the essential structural features required for a molecule's biological activity. youtube.com For this compound, a pharmacophore model would include features such as:
A hydrogen bond donor (from the 4-amine group).
A hydrogen bond acceptor (the nitrogen of the 4-amine group).
A positive ionizable feature (the tertiary amine of the piperidine ring).
Hydrophobic features (the aliphatic ring structure).
The derivative design process typically follows these steps:
| Step | Description |
| 1. Pharmacophore Model Generation | A 3D pharmacophore model is created based on the structure of the active parent compound or a ligand co-crystallized with its protein target. mdpi.com |
| 2. Model Validation | The model's ability to distinguish between known active and inactive compounds is tested to ensure its predictive power. nih.gov |
| 3. Virtual Screening | The validated pharmacophore model is used as a 3D query to search large chemical databases (containing millions of virtual compounds) for molecules that match the pharmacophore features. youtube.comnih.gov |
| 4. Hit Filtering and Docking | The initial "hits" from the screening are filtered based on drug-like properties (e.g., Lipinski's rule of five) and then docked into the putative biological target's binding site to predict their binding affinity and orientation. |
| 5. Prioritization and Synthesis | The most promising candidates, based on their docking scores and predicted interactions, are selected for chemical synthesis and subsequent biological testing. |
This in silico approach accelerates the discovery of novel and potentially more potent derivatives by narrowing down the vast chemical space to a manageable number of high-probability candidates, thus saving significant time and resources in the drug development pipeline. nih.gov
Future Research Directions
Development of Novel and More Efficient Stereoselective Synthetic Routes to Complex Fluoropiperidine Derivatives
The synthesis of piperidine (B6355638) derivatives is a cornerstone of pharmaceutical research, with these scaffolds present in numerous approved drugs. researchgate.net The introduction of fluorine adds a layer of complexity, demanding highly controlled stereoselective methods. While current methods exist, future research will focus on developing more efficient, robust, and scalable synthetic routes.
Key areas for development include:
Asymmetric Hydrogenation: The hydrogenation of fluorinated pyridine (B92270) precursors is a promising strategy. acs.org Future work could focus on developing novel chiral catalysts that improve enantioselectivity and yield, particularly for substrates with diverse functional groups. scientificupdate.com For instance, the development of rhodium-based catalysts has shown promise in the dearomatization of fluoropyridines to produce all-cis piperidine products. scientificupdate.com
Catalytic Cyclization Reactions: Intramolecular cyclization reactions, such as radical-mediated amine cyclizations and reductive hydroamination, offer powerful ways to construct the piperidine ring. nih.govmdpi.com Research into new catalytic systems, including those based on cobalt or iridium, could lead to more efficient and stereocontrolled syntheses of complex fluoropiperidine structures. nih.govmdpi.com
Ring-Opening Strategies: The oxidative ring-opening of bicyclic lactams followed by double reductive amination has been demonstrated as a viable, stereocontrolled route to fluorine-containing piperidines. researchgate.netjyu.fi Future exploration could expand the scope of suitable starting materials and fluoroalkylamines to generate a wider library of derivatives. jyu.fi
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Advantages | Areas for Future Improvement |
| Asymmetric Hydrogenation of Fluoropyridines | Utilizes abundant starting materials; can be highly stereoselective. acs.orgscientificupdate.com | Catalyst development for broader substrate scope and functional group tolerance. mdpi.com |
| Catalytic Intramolecular Cyclization | Forms multiple C-N bonds in a single cascade; high potential for stereoselectivity. nih.gov | Overcoming byproduct formation and increasing reaction efficiency. mdpi.com |
| Oxidative Ring-Opening/Reductive Amination | Excellent stereocontrol based on the starting material's chirality. researchgate.netjyu.fi | Expanding the variety of compatible fluoroalkylamines and starting lactams. jyu.fi |
Exploration of New Chemical Transformations and Derivatizations of the (3R,4S)-3-fluoro-1-methylpiperidin-4-amine Scaffold
The this compound molecule serves as a versatile chemical building block. Its structure contains multiple reactive sites, including the secondary amine and the potential for substitution at the fluorine-bearing carbon, allowing for a wide range of chemical modifications.
Future research will likely investigate:
N-Functionalization: The secondary amine of the piperidine ring is a prime site for derivatization to introduce a variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.
C-H Functionalization: Modern methods for direct C-H functionalization could be applied to introduce new substituents at various positions on the piperidine ring, offering novel vectors for structural diversification.
Nucleophilic Substitution: The fluorine atom or the amine group can potentially be replaced by other nucleophiles, opening pathways to a diverse set of derivatives with altered properties.
Oxidation and Reduction: The scaffold can be subjected to oxidation to generate corresponding ketones or reduction to yield alcohol derivatives, further expanding the chemical space accessible from this starting material.
These transformations will enable the creation of libraries of novel compounds for screening in various biological assays, from neurological disorders to oncology.
Advanced Computational Modeling for Predictive Molecular Design and Property Modulation
Computational chemistry offers a powerful toolkit for accelerating the design and optimization of novel molecules. youtube.com For fluorinated piperidines, computational modeling is crucial for understanding and predicting how the fluorine substituent influences molecular properties.
Key future research applications include:
Conformational Analysis: Understanding the conformational preferences of the fluoropiperidine ring is critical for rational drug design. Computational studies have revealed that factors like charge-dipole interactions, hyperconjugation, and solvation effects play a significant role in stabilizing specific conformers, such as those where the fluorine atom occupies an axial position. nih.govresearchgate.net Advanced modeling can codify new design principles for creating conformationally rigid scaffolds. nih.gov
Property Prediction: Physics-based modeling techniques like Free Energy Perturbation (FEP) can predict key molecular properties with high accuracy. youtube.com This allows for the in silico prediction of binding affinity, stability, and other pharmacologically relevant parameters, streamlining the optimization process and reducing reliance on time-consuming experimental work. youtube.com
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) modeling, combined with machine learning, can identify the structural features that are critical for a desired biological activity. mdpi.com By training models on data from derivatized fluoropiperidines, researchers can more effectively guide the synthesis of new compounds with improved potency and selectivity.
| Computational Technique | Application for Fluoropiperidine Research | Expected Outcome |
| NMR Spectroscopy & DFT Calculations | Investigating conformational behavior and the influence of fluorine. nih.gov | Understanding the origin of conformational preferences (e.g., axial-F). nih.govresearchgate.net |
| Free Energy Perturbation (FEP) | Predicting changes in protein binding affinity and stability upon mutation/derivatization. youtube.com | Accurate in silico screening and optimization of lead compounds. |
| 3D-QSAR and Molecular Docking | Identifying key structural features for target interaction and guiding molecular design. mdpi.com | Rational design of new derivatives with enhanced biological activity. |
Investigation of Emerging Molecular Targets and Biological Interactions at a Mechanistic Level for Fluorinated Piperidine Derivatives
The introduction of fluorine can significantly alter the pKa, metabolic stability, and binding interactions of a molecule, making fluorinated piperidines attractive for targeting a range of biological systems. scientificupdate.comresearchgate.net
Future investigations should focus on:
Novel Target Identification: While piperidine derivatives are known to interact with targets like cholinesterases and sigma receptors, the unique properties of fluorinated analogs may enable interaction with new or challenging protein targets. nih.gov
Mechanistic Studies: A deeper understanding of how the fluorine atom influences binding at a molecular level is needed. The strategic placement of fluorine can modulate the basicity of the piperidine nitrogen, which can be exploited to enhance target engagement or reduce off-target effects, such as interactions with the hERG potassium ion channel. scientificupdate.com
Dual-Targeting Agents: There is growing interest in developing single molecules that can modulate multiple targets to treat complex diseases. nih.gov The fluoropiperidine scaffold is an ideal starting point for designing dual-acting ligands, for example, as antagonists for both histamine (B1213489) H3 and sigma-1 receptors in the context of pain therapy. nih.gov Research in this area could lead to more effective therapeutics by addressing disease from multiple angles. nih.gov
The piperidine ring has been identified as a crucial structural element for activity at the σ1R while maintaining affinity for the H3R. nih.gov Further exploration of fluorinated versions could fine-tune this dual activity.
Q & A
Q. What are the key synthetic steps and reaction conditions for (3R,4S)-3-fluoro-1-methylpiperidin-4-amine?
The synthesis typically involves:
- Piperidine ring formation : Derived from commercial precursors.
- Methylation : Methyl iodide introduces the methyl group at position 1 under basic conditions.
- Amine introduction : Nucleophilic substitution at position 4 using ammonia or protected amines.
- Fluorination : Fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert atmospheres at low temperatures (−78°C to 0°C) to enhance selectivity .
- Salt formation : Conversion to dihydrochloride salt via HCl treatment for stability .
Critical factors : Temperature control during fluorination, solvent polarity, and catalyst selection (e.g., Lewis acids for substitution reactions).
Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, F NMR confirms fluorine integration .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 132.18 g/mol for the free base) .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing .
- HPLC : Chiral columns assess enantiopurity (>98% purity standards) .
Q. What are the common chemical reactions and derivatization pathways for this compound?
- Oxidation : Fluorine’s electron-withdrawing effect makes the amine susceptible to oxidation, forming imines or nitro derivatives using KMnO/HO .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces unsaturated bonds while preserving stereochemistry .
- Nucleophilic substitution : Fluorine can be replaced by hydroxyl or thiol groups under basic conditions .
Advanced Research Questions
Q. How can synthetic yields and stereochemical fidelity be optimized in large-scale production?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, temperature) maximizes yield. For example, DAST fluorination achieves >90% yield at −40°C .
- Chiral auxiliaries : Use (R)- or (S)-specific catalysts to enforce stereochemical control during amine formation .
Q. How does stereochemistry at the 3R,4S positions influence biological activity?
- Case study : The (3R,4S) enantiomer shows higher binding affinity to CNS targets (e.g., serotonin receptors) compared to (3S,4R), as confirmed by molecular docking and in vitro assays .
- Analytical validation : Chiral HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?
- QSAR modeling : Descriptors like logP, polar surface area, and H-bond donors correlate with blood-brain barrier permeability .
- Molecular dynamics simulations : Predict binding stability to enzymes (e.g., monoamine oxidases) using force fields like AMBER .
- In silico toxicity screening : Tools like ProTox-II assess hepatotoxicity risks .
Q. How can contradictory data on reactivity or biological activity be resolved?
- Standardized protocols : Replicate assays under controlled conditions (pH, temperature).
- Intermediate trapping : LC-MS identifies transient species during oxidation/substitution .
- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers .
Safety and Handling
Q. What precautions are necessary for safe laboratory handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
